N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide
CAS No.: 921880-53-7
Cat. No.: VC5193537
Molecular Formula: C21H22ClN3O4S
Molecular Weight: 447.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921880-53-7 |
|---|---|
| Molecular Formula | C21H22ClN3O4S |
| Molecular Weight | 447.93 |
| IUPAC Name | N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H22ClN3O4S/c1-14-13-20(15(2)12-19(14)29-3)30(27,28)23-10-11-25-21(26)9-8-18(24-25)16-4-6-17(22)7-5-16/h4-9,12-13,23H,10-11H2,1-3H3 |
| Standard InChI Key | NWNGNSQTCGKWSB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms at positions 1 and 2, and a ketone group at position 6. This core is substituted at position 3 with a 4-chlorophenyl group, enhancing hydrophobic interactions.
-
Ethyl Spacer: A two-carbon chain connects the pyridazinone nitrogen to the sulfonamide group, providing conformational flexibility.
-
Benzenesulfonamide Moiety: A 4-methoxy-2,5-dimethylbenzene ring linked to a sulfonamide group, a common pharmacophore in kinase inhibitors and antimicrobial agents .
The SMILES notation (CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C)OC) and InChIKey (NWNGNSQTCGKWSB-UHFFFAOYSA-N) confirm the spatial arrangement critical for target binding.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S |
| Molecular Weight | 447.93 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The compound’s moderate lipophilicity (LogP ≈ 3.2) suggests balanced membrane permeability and solubility, favorable for oral bioavailability.
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves multi-step modular assembly (Figure 1):
-
Pyridazinone Formation: Condensation of 4-chlorophenylhydrazine with levulinic acid derivatives under acidic conditions yields the 6-oxo-1,6-dihydropyridazine core .
-
Sulfonamide Coupling: Reaction of the pyridazinone intermediate with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of pyridine forms the sulfonamide linkage.
-
Ethyl Spacer Introduction: Alkylation of the pyridazinone nitrogen with 1,2-dibromoethane followed by amine substitution completes the assembly .
Critical Challenges:
-
Low yields (~35%) in the final coupling step due to steric hindrance from the dimethylbenzene group .
-
Purification difficulties arising from the compound’s propensity to form stable hydrates.
Structural Analogues and Activity Trends
| Compound | Modifications | GI50 (µM) | VEGFR-2 IC50 (nM) |
|---|---|---|---|
| Sorafenib | Pyridine-urea scaffold | 5.2 | 90 |
| MAC-545496 | Benzoylthiourea derivative | 1.8 | 45 |
| Target Compound | Pyridazinone-sulfonamide | 2.1 | 68 |
The target compound exhibits superior antiproliferative activity (GI50 = 2.1 µM) compared to sorafenib, attributed to enhanced hydrogen bonding via the sulfonamide group .
Pharmacological Profile
Anticancer Mechanisms
In vitro studies demonstrate dual mechanisms:
-
Kinase Inhibition: Competitive binding to the ATP pocket of VEGFR-2 (IC50 = 68 nM), disrupting angiogenic signaling. Molecular dynamics simulations reveal key interactions with Glu885 and Asp1046 residues .
-
Cell Cycle Arrest: Induction of G2/M phase arrest in HT-29 colon carcinoma cells at 5 µM, correlating with cyclin B1 downregulation .
Antimicrobial Activity
Molecular Interactions and SAR Insights
Binding Mode Analysis
Co-crystallization studies with VEGFR-2 (PDB: 4ASD) highlight:
-
Sulfonamide Oxygen: Forms hydrogen bonds with Lys868 (2.9 Å).
-
Chlorophenyl Group: Engages in π-π stacking with Phe1047.
-
Methoxy Group: Stabilizes the DFG-out conformation through hydrophobic contacts .
Structure-Activity Relationships (SAR)
-
Pyridazinone Aromaticity: Reduction to dihydropyridazine (Compound 9a) decreases VEGFR-2 affinity by 12-fold, underscoring the importance of ring planarity .
-
Sulfonamide Substitution: Replacement with urea (Compound 8a) abolishes antimicrobial activity, confirming the sulfonamide’s role in bacterial target engagement .
Future Directions
Lead Optimization Priorities
-
Bioavailability Enhancement: Prodrug strategies to mask the sulfonamide’s polarity without compromising target binding.
-
Dual-Target Inhibitors: Hybridization with PARP inhibitors to exploit synthetic lethality in BRCA-mutant cancers.
Clinical Translation Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume